molecular formula C9H10ClNO3 B11890785 Ethyl 5-chloro-4-methoxypicolinate

Ethyl 5-chloro-4-methoxypicolinate

Cat. No.: B11890785
M. Wt: 215.63 g/mol
InChI Key: GJVLEHZKXGHKFB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-methoxypicolinate is a heterocyclic organic compound with the molecular formula C9H10ClNO3. It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-4-methoxypicolinate typically involves the esterification of 5-chloro-4-methoxypyridine-2-carboxylic acid. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-methoxypicolinate is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    Ethyl 5-chloro-4-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 5-chloro-4-aminopicolinate: Contains an amino group at the 4-position.

    Ethyl 5-chloro-4-nitropicolinate: Features a nitro group at the 4-position.

Uniqueness: Ethyl 5-chloro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 5-chloro-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3

InChI Key

GJVLEHZKXGHKFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)OC)Cl

Origin of Product

United States

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